Perfluorohexanesulfonic acid

Catalog No.
S571138
CAS No.
355-46-4
M.F
C6F13SO3H
C6HF13O3S
M. Wt
400.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorohexanesulfonic acid

CAS Number

355-46-4

Product Name

Perfluorohexanesulfonic acid

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonic acid

Molecular Formula

C6F13SO3H
C6HF13O3S

Molecular Weight

400.12 g/mol

InChI

InChI=1S/C6HF13O3S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H,20,21,22)

InChI Key

QZHDEAJFRJCDMF-UHFFFAOYSA-N

SMILES

C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F

solubility

In water, 6.2 mg/L at 25 °C (est)

Synonyms

perfluorohexanesulfonate, perfluorohexanesulfonic acid, PFHS cpd

Canonical SMILES

C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F

The exact mass of the compound Perfluorohexanesulfonic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 6.2 mg/l at 25 °c (est). The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Perfluorohexanesulfonic acid (PFHxS), CAS 355-46-4, is a C6-chain perfluoroalkanesulfonic acid (PFSA) recognized for its exceptional chemical and thermal stability. As a potent fluorosurfactant, it significantly lowers aqueous surface tension and is utilized in applications requiring high-performance wetting or mist suppression. Its sulfonic acid head group confers strong acidity (pKa ≈ -3.45), ensuring it remains in its anionic sulfonate form across a broad pH range. PFHxS is often considered a shorter-chain alternative to the C8 analogue, Perfluorooctanesulfonic acid (PFOS), particularly in contexts where bioaccumulation or regulatory profiles are primary procurement drivers.

Substituting Perfluorohexanesulfonic acid (PFHxS) with seemingly similar compounds like its carboxylic acid analog (PFHxA) or different chain-length sulfonates (PFBS, PFOS) can lead to process failure or non-compliant results. The choice of head group (sulfonic vs. carboxylic acid) dictates acidity by several orders of magnitude, critically affecting performance in pH-sensitive formulations, catalysis, and ion-pairing applications. Furthermore, the C6 fluoroalkyl chain length is a key determinant of surface activity, thermal stability, and bioaccumulation potential, making it functionally distinct from C4 (PFBS) and C8 (PFOS) alternatives. These quantitative differences mean that PFHxS, PFHxA, PFBS, and PFOS are not functionally equivalent, and substitution requires careful re-validation for any specific application.

Exceptional Acidity for pH-Independent Performance vs. Carboxylic Acid Analogs

Perfluorohexanesulfonic acid (PFHxS) is an exceptionally strong acid, with a pKa estimated to be approximately -3.45. This is significantly lower than its carboxylic acid analog, perfluorohexanoic acid (PFHxA), which has a pKa in the range of 0 to 1. This multi-order-of-magnitude difference in acidity ensures that PFHxS exists almost exclusively as the sulfonate anion across the entire practical aqueous pH range, whereas PFHxA will be protonated in strongly acidic media. This provides highly consistent anionic character for applications where performance must be independent of pH fluctuations.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa ≈ -3.45 for PFHxS
Comparator Or BaselinepKa ≈ 0–1 for Perfluorohexanoic acid (PFHxA)
Quantified Difference> 4 pKa units, representing a >10,000-fold difference in acidity
ConditionsAqueous solution

For applications requiring a stable anionic charge in highly acidic conditions, such as strong acid catalysis or low-pH ion-pairing, PFHxS is a required choice over its carboxylic acid analog.

Superior Thermal Stability Compared to Perfluoroalkyl Carboxylic Acids

Perfluoroalkanesulfonic acids (PFSAs) as a class exhibit significantly higher thermal stability than their perfluoroalkyl carboxylic acid (PFCA) counterparts. Studies on related compounds show that the decomposition of PFCAs like PFOA (C8) on granular activated carbon can begin at temperatures as low as 200 °C, whereas PFSAs like PFOS (C8) require much higher temperatures (≥450 °C) to initiate decomposition. This superior stability is attributed to the robust nature of the C-S bond compared to the thermal decarboxylation pathway available to PFCAs.

Evidence DimensionDecomposition Onset Temperature
Target Compound DataHigh stability, inferred from PFSA class behavior (≥450 °C for PFOS)
Comparator Or BaselinePerfluoroalkyl Carboxylic Acids (e.g., PFOA) (Decomposition begins ~200 °C)
Quantified DifferencePFSAs are stable at temperatures at least 250 °C higher than PFCAs under tested conditions.
ConditionsThermal treatment on granular activated carbon.

For high-temperature applications such as polymer synthesis, electrolyte additives, or other thermally demanding processes, PFHxS provides a margin of stability that perfluoroalkyl carboxylic acids cannot, preventing unwanted degradation and ensuring process integrity.

Tunable Retention in Ion-Pair Chromatography vs. Shorter/Longer Chain Analogs

In reversed-phase ion-pair chromatography, the alkyl chain length of the sulfonate reagent is a critical parameter for controlling the retention of basic analytes. The C6 chain of PFHxS provides an intermediate level of hydrophobicity and retention strength compared to shorter-chain (e.g., PFBS, C4) and longer-chain (e.g., PFOS, C8) reagents. Using a shorter C4 chain results in weaker retention, while a longer C8 chain can cause excessively strong or irreversible binding to the stationary phase. The use of PFHxS allows for fine-tuning of analyte retention, providing optimal separation windows that may not be achievable with other chain lengths.

Evidence DimensionAnalyte Retention Strength in RP-HPLC
Target Compound DataIntermediate retention strength
Comparator Or BaselinePerfluorobutanesulfonic acid (PFBS, C4): Weaker retention. Perfluorooctanesulfonic acid (PFOS, C8): Stronger retention.
Quantified DifferenceChain length directly modulates the hydrophobicity of the ion pair, allowing for tunable chromatographic selectivity.
ConditionsReversed-phase ion-pair chromatography of basic/cationic analytes.

For developing robust HPLC methods, PFHxS provides a crucial, intermediate level of retention control, enabling the separation of complex mixtures where shorter or longer chain pairing agents fail to provide adequate resolution.

Ion-Pairing Reagent for HPLC Method Development

Based on its intermediate hydrophobicity, PFHxS is the right choice for separating mixtures of basic or cationic compounds when shorter-chain reagents like PFBS provide insufficient retention and longer-chain reagents like PFOS result in poor peak shape or excessive retention times.

High-Temperature Process Additive or Catalyst

Leveraging its superior thermal stability compared to carboxylic acid analogs, PFHxS is suitable for use as a strong acid catalyst, processing aid, or electrolyte component in environments exceeding 200 °C, where PFCA alternatives would undergo decomposition.

Component in pH-Stable, High-Performance Formulations

The extremely low pKa of PFHxS ensures it remains fully anionic even in highly acidic solutions. This makes it a critical component for formulations such as acidic cleaning solutions, metal plating baths, or etchants where consistent surfactant performance is required at low pH.

Functional Surfactant in Fluoropolymer Dispersions

As a fluorosurfactant, PFHxS is an effective dispersing and stabilizing agent in the emulsion polymerization of fluoropolymers, leveraging both its surface activity and its high thermal and chemical stability to withstand aggressive polymerization conditions.

XLogP3

3.7

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

1

Exact Mass

399.9438812 g/mol

Monoisotopic Mass

399.9438812 g/mol

Boiling Point

238-239 °C

Heavy Atom Count

23

Density

1.841 g/cu cm

LogP

log Kow = 3.16 (est)

UNII

ZU6Y1E592S

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

IDENTIFICATION: The potassium salt of perfluorohexanesulfonic acid is a beige crystal. Perfluorohexanesulfonic acid is moderately soluble in water. USE: Perfluorohexanesulfonic acid is used to make other organic chemicals containing fluorine. It was previously used in firefighting foam and to make water and stain coatings for carpets, paper and cloth. EXPOSURE: Perfluoroalkyls, which include perfluorohexanesulfonic acid, occur everywhere including the Arctic and open oceans. Workers that use perfluorohexanesulfonic acid may breathe in mists or have direct skin contact. The general population may be exposed from various consumer products, by breathing in air, breathing in indoor dust, eating food and drinking water. Perfluorinated compounds, including perfluorohexanesulfonate, have been found in human blood, serum and breast milk. If perfluorohexanesulfonic acid is released to the environment it can travel long distances. It will also be in or on particles that eventually fall to the ground. It is not expected to be broken down by light. It will not move into air from moist soil and water surfaces. It is expected to move easily through soil and not be degraded by microorganisms. It is expected to build up in aquatic organisms. RISK: Increased risk of asthma and behavioral and learning problems (including attention deficit hyperactive deficit disorder) have been observed in some children with high blood levels of perfluorinated compounds, including perfluorohexanesulfonic acid. Mild liver damage, altered human cholesterol and triglyceride levels, and immune system impairments may occur with exposure to perfluorinated compounds (including perfluorohexanesulfonic acid); however, human study results vary widely making it difficult to identify potential health effects. Adverse effects on male and female reproductive health and fetal growth have been associated with exposure to some perfluorinated compounds in several human studies, but very little evidence links perfluorohexanesulfonic acid exposure to adverse reproductive effects or impaired fetal growth. Infertility, abortion, and birth defects were not observed in laboratory animals orally exposed to perfluorohexanesulfonic acid. Altered behavior (decreased activity) was observed in offspring of laboratory animals exposed to perfluorohexanesulfonic acid during pregnancy. Perfluorohexanesulfonic acid levels in the blood have not been associated with incidence of prostate cancer in humans. No other data on the potential for perfluorohexanesulfonic acid to cause cancer in humans or laboratory animals were available. The potential for perfluorohexanesulfonic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Mechanism of Action

Perfluorohexanesulfonate (PFHxS) is one of the most widely distributed perfluoroalkyl compounds (PFCs) and its possible neurotoxicity has been suggested. However, the effects of PFHxS on neuronal function remain to be elucidated. In this study, the effects of PFHxS on neuronal cell death and the underlying mechanisms were examined. Cerebellar granule cells (CGCs) were isolated from 7-day old rat pups and maintained in culture for additional 7d. The apoptotic effects of PFHxS were determined by caspase-3 activity and TUNEL staining. PFHxS increased the apoptotic death of CGC in concentration-dependent manner. It also increased the activation of ERK1/2, JNK and p38 MAPK with different temporal activation. PD98059, an inhibitor of ERK1/2 pathway, completely blocked PFHxS-induced apoptosis whereas SP600125, a JNK inhibitor, significantly increased the apoptosis, showing their opposite roles in the apoptosis of CGCs. Treatment of antioxidants, Trolox or N-acetylcysteine (NAC), completely blocked ROS generation by PFHxS but neither of these antioxidants prevented PFHxS-induced apoptosis, suggesting that ROS may not play a key role in the process of apoptosis. PD98059 prevented ROS accumulation by PFHxS but the ERK1/2 activation was not affected by Trolox or NAC. These results indicate that ROS is one of downstream targets of ERK1/2, not vice versa. Taken together, PFHxS increased apoptosis of CGC in ERK1/2-dependent manner, where downstream pathway other than ROS may play a major role. ...

Vapor Pressure

0.0046 mm Hg at 25 °C (est)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

355-46-4

Absorption Distribution and Excretion

/MILK/ The widespread presence of perfluorooctanesulfonate (PFOS), perfluorooctanoate (PFOA), and perfluorohexanesulfonate (PFHxS) in human general populations and their slow elimination profiles have led to renewed interest in understanding the potential human neonatal exposures of perfluoroalkyls (PFAs) from consumption of human milk. The objective of this study was to evaluate the concentrations of PFOS, PFHxS, and PFOA in pooled human milk samples obtained in Sweden between 1972 and 2008 (a period representing the most significant period of PFA production) and to see whether the time trend of these analytes parallels that indicated in human serum. Chemical analysis of PFOS, PFHxS, and PFOA was performed on pooled Swedish human milk samples from 1972 to 2008 after methodological refinements. The 20 samples which formed the 2007 pool were also analyzed individually to evaluate sample variations. Analyses were performed by HPLC-MS/MS. Due to the complexities of the human milk matrix and the requirement to accurately quantitate low pg/mL concentrations, meticulous attention must be paid to background contamination if accurate results are to be obtained. PFOS was the predominant analyte present in the pools and all three analytes showed statistically significant increasing trends from 1972 to 2000, with concentrations reaching a plateau in the 1990s. PFOA and PFOS showed statistically significant decreasing trends during 2001-2008. At the end of the study, in 2008, the measured concentrations of PFOS, PFHxS, and PFOA in pooled human milk were 75 pg/mL, 14 pg/mL, and 74 pg/mL, respectively. The temporal concentration trends of PFOS, PFHxS, and PFOA observed in human milk are parallel to those reported in the general population serum concentrations.
/MILK/ The presence of perfluoroalkyl acids (PFAAs) in breast milk has been documented, but their lactational transfer has been rarely studied. Determination of the elimination rates of these chemicals during breastfeeding is important and critical for assessing exposure in mothers and infants. We aimed to investigate the association between breastfeeding and maternal serum concentrations of perfluorooctanoic acid (PFOA), perfluorooctane sulfonate (PFOS), perfluorononanoic acid (PFNA), and perfluorohexane sulfonate (PFHxS). For a subset of the population, for whom we also have their infants' measurements, we investigated associations of breastfeeding with infant serum PFAA concentrations. The present analysis included 633 women from the C8 Science Panel Study who had a child < 3.5 years of age and who provided blood samples and reported detailed information on breastfeeding at the time of survey. PFAA serum concentrations were available for all mothers and 8% (n = 49) of the infants. Maternal and infant serum concentrations were regressed on duration of breastfeeding. Each month of breastfeeding was associated with lower maternal serum concentrations of PFOA (-3%; 95% CI: -5, -2%), PFOS (-3%; 95% CI: -3, -2%), PFNA (-2%; 95% CI: -2, -1%), and PFHxS (-1%; 95% CI: -2, 0%). The infant PFOA and PFOS serum concentrations were 6% (95% CI: 1, 10%) and 4% (95% CI: 1, 7%) higher per month of breastfeeding. Breast milk is the optimal food for infants, but is also a PFAA excretion route for lactating mothers and exposure route for nursing infants.
Perfluorooctane sulfonate (PFOS) and perfluorooctanoate (PFOA) are normally the dominant perfluoroalkyl substances (PFASs) in human serum, but here a Canadian family of seven was identified with particularly high exposure to perfluorohexanesulfonate (PFHxS). Disproportionately high serum PFHxS concentrations (range 27.5-423 ng/mL) and moderately high PFOS (range 15.2-108 ng/mL) and PFOA (range 2.40-9.23 ng/mL) concentrations were detected in the family members, with all three chemicals being highest in the youngest children. We therefore sought to identify the source(s) and pathway(s) of this unusual exposure, and to study the excretion of PFASs for this family. Serum, urine, and stool were sampled from family members, carpet, dust, and air were sampled in the home, and a questionnaire was administered. Over 15 years, the family's household carpets were treated 8 times with Scotchgard formulations. Elevated concentrations of PFHxS were detected in household dust (2780 ng/g dust) and in family room carpet (2880 ng/g carpet), and the primary mode of excretion for the major PFASs was through urine. The high PFHxS and moderately high PFOS concentrations in serum and household samples are consistent with the known PFAS content of certain Scotchgard formulations, and exposure was likely through dust ingestion and/or inhalation.
A total of 100 serum samples from 50 new couples (none of the females in this study has ever been pregnant) in Tianjin, North China, were analyzed for eleven perfluoroalkyl acids (PFAAs) with isomer-specific method. Among all samples, total perfluorooctanesulfonate (PFOS, mean 11.3 ng/mL) was predominant followed by total perfluorooctanoate (PFOA, 2.95 ng/mL), perfluorodecanoate (PFDA, 1.17 ng/mL), perfluorononanoate (PFNA, 0.93 ng/mL) and perfluorohexanesulfonate (PFHxS, 0.67 ng/mL). The mean concentrations of PFOS and PFHxS in males (14.2 and 0.89 ng/mL) were significantly higher (p=0.001) than in females (8.36 and 0.45 ng/mL). No statistical difference between genders was observed for the other PFAAs. This suggests that menstruation is one important elimination pathway for PFOS and PFHxS in females. Linear PFOA was the dominant isomer with mean proportion of 99.7%, suggesting that telomeric PFOA (and its precursors), which contains almost pure linear isomer, might be the dominant exposure source of PFOA in Tianjin. On average, the proportion of linear PFOS (n-PFOS) was 59.2% of PFOS, which was lower than that in technical PFOS products (ca. 70% linear). Except perfluoroisopropyl PFOS, all the other monomethyl branched PFOS isomers were enriched in human serum compared to the commercial products, suggesting the monomethyl branched PFOS precursors were preferentially biotransformed in humans /SRP: or a differential clearance occurred/.
For more Absorption, Distribution and Excretion (Complete) data for Perfluorohexanesulfonic acid (6 total), please visit the HSDB record page.

Associated Chemicals

Tridecafluorohexane-1-sulfonic acid potassium salt; 3871-99-6
Perfluorohexanesulfonate; 355-46-4

Wikipedia

Perfluorohexanesulfonic_acid

Biological Half Life

Perfluorohexanesulfonate (PFHxS) has been found in biological samples from wildlife and humans. The human geometric mean serum PFHxS elimination half-life has been estimated to be 2665 days. A series of studies was undertaken to establish pharmacokinetic parameters for PFHxS in rats, mice, and monkeys after single administration with pharmacokinetic parameters determined by WinNonlin software. Rats and mice appeared to be more effective at eliminating PFHxS than monkeys. With the exception of female rats, which had serum PFHxS elimination half-life of approximately 2 days, the serum elimination half-lives in the rodent species and monkeys approximated 1 month and 4 months, respectively, when followed over extended time periods (10-24 weeks). Collectively, these studies provide valuable insight for human health risk assessment regarding the potential for accumulation of PFHxS in humans.

Use Classification

PFAS -> PFsulfonic acids (PFSA)
PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Methods of Manufacturing

Perfluoroalkanesulfonyl fluorides are usually made by the Simons electrochemical fluorination process ... in which a hydrocarbon sulfonyl fluoride is electrolyzed in anhydrous hydrogen fluoride at nickel electrodes. The electrochemical yield is excellent for the first member of the series and decreases progressively with the increasing length of the carbon chain; the yield for octanesulfonyl fluoride is ca. 40%. Alkaline hydrolysis of perfluoroalkanesulfonyl fluorides gives the corresponding salts, which when acidified and distilled from concentrated sulfuric acid yield the anhydrous sulfonic acids.
... The commercially important methods of preparations of perfluorinated sulfonic acid derivatives are electrochemical fluorination and sulfur trioxide addition to tetrafluoroethylene with subsequent ring opening.

General Manufacturing Information

1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Analytic Laboratory Methods

Method: EPA-ORD/EPA-OST 537; Procedure: liquid chromatography/tandem mass spectrometry; Analyte: perfluorohexanesulfonic acid; Matrix: drinking water; Detection Limit: 1.6 nanogram/L.

Clinical Laboratory Methods

Perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid, two of the most widely studied polyfluoroalkyl chemicals (PFCs), can cross the placenta. Therefore, data on the exposure to PFCs of the very young are needed to evaluate the potential health effects associated with such exposure. Human serum, especially serum collected from pregnant women and cord serum, may contain endogenous components that can interfere in the separation by high performance liquid chromatography (HPLC) of PFOS and another PFC of interest, perfluorohexane sulfonic acid (PFHxS), from other serum biomolecules. The presence of such interferences may prevent the adequate quantification of PFOS and PFHxS in cord serum or serum collected from pregnant women, and potentially hinder the assessment of gestational exposure to these important PFCs using biomonitoring. We have modified our on-line solid phase extraction-HPLC-isotope dilution-tandem mass spectrometry analytical method for measuring PFCs in serum and developed an approach that allows for the elimination of these potential interferences without compromising analytical sensitivity and throughput. The combination of acetonitrile as the HPLC mobile phase organic solvent and a Betasil C8 HPLC column provided the best separation of PFOS and PFHxS from interferent peaks. In addition to eliminating these interferences, the acetonitrile method has a shorter runtime and is more sensitive for most PFCs (limits of detection were 0.1 ng/mL except for PFOS (0.2 ng/mL)) than our previous method that used methanol for the HPLC separation. The present method should improve the precise and selective analysis of maternal and cord serum for PFCs.
The aim of this study is to evaluate the presence of perfluoroalkyl substances (PFASs) in the blood of 46 residents from Barcelona and to study the factors that affect exposure. Compounds analysed included perfluorooctane sulfonate (PFOS), perfluorohexane sulfonate (PFHxS), perfluorobutane sulfonate (PFBS), perfluorooctanoate acid (PFOA) and perfluorononanoate acid (PFNA). Blood was liquid-liquid extracted and PFASs were determined by liquid chromatography coupled to tandem mass spectrometry. Good recoveries (between 97 +/- 14 and 105 +/- 13 %) were obtained and method detection limits were from 0.03 to 0.07 ng mL(-1). Sum of PFASs ranged from 0.11 to 4.37 ng mL(-1). PFOS was the main compound detected at 0.09-3.35 ng mL(-1), followed by PFOA and PFHxS. PFBS and PFNA were seldom detected. Working conditions, smoking and gender did not cause any significant differences among sums of PFASs levels in the blood while age and parity produced decreased concentrations. On the other hand, laboratory working conditions produced significant higher PFOA levels compared to the general population. Compared to other studies, the PFASs levels in blood from Barcelona residents is low (mean sum of PFASs of 1.67 +/- 0.88 ng mL(-1)) and with little variation among the studied population.
Fluorinated surfactant-based aqueous film-forming foams (AFFFs) are made up of per- and polyfluorinated alkyl substances (PFAS) and are used to extinguish fires involving highly flammable liquids. The use of perfluorooctanesulfonic acid (PFOS) and other perfluoroalkyl acids (PFAAs) in some AFFF formulations has been linked to substantial environmental contamination. Recent studies have identified a large number of novel and infrequently reported fluorinated surfactants in different AFFF formulations. In this study, a strategy based on a case-control approach using quadrupole time-of-flight tandem mass spectrometry (QTOF-MS/MS) and advanced statistical methods has been used to extract and identify known and unknown PFAS in human serum associated with AFFF-exposed firefighters. Two target sulfonic acids [PFOS and perfluorohexanesulfonic acid (PFHxS)], three non-target acids [perfluoropentanesulfonic acid (PFPeS), perfluoroheptanesulfonic acid (PFHpS), and perfluorononanesulfonic acid (PFNS)], and four unknown sulfonic acids (Cl-PFOS, ketone-PFOS, ether-PFHxS, and Cl-PFHxS) were exclusively or significantly more frequently detected at higher levels in firefighters compared to controls. The application of this strategy has allowed for identification of previously unreported fluorinated chemicals in a timely and cost-efficient way.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. /Tridecafluorohexane-1-sulfonic acid potassium salt/
Precautions for safe handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.Normal measures for preventive fire protection. /Tridecafluorohexane-1-sulfonic acid potassium salt/

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions. /Tridecafluorohexane-1-sulfonic acid potassium salt/

Dates

Last modified: 08-15-2023

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